molecular formula C13H30O5Si B091470 (3,3-Diethoxypropyl)triethoxysilane CAS No. 15184-27-7

(3,3-Diethoxypropyl)triethoxysilane

Cat. No.: B091470
CAS No.: 15184-27-7
M. Wt: 294.46 g/mol
InChI Key: FNVLANCFUDHVBO-UHFFFAOYSA-N
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Description

(3,3-Diethoxypropyl)triethoxysilane is an organosilane compound characterized by a triethoxysilane group attached to a propyl chain bearing two ethoxy substituents. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous triethoxysilanes. The diethoxypropyl moiety introduces hydrolyzable ether linkages, which may moderate its reactivity compared to silanes with amino, mercapto, or epoxy groups. Potential applications include use as a coupling agent in polymer composites, coatings, or controlled-release systems due to its hydrolytic stability and organic compatibility .

Properties

CAS No.

15184-27-7

Molecular Formula

C13H30O5Si

Molecular Weight

294.46 g/mol

IUPAC Name

3,3-diethoxypropyl(triethoxy)silane

InChI

InChI=1S/C13H30O5Si/c1-6-14-13(15-7-2)11-12-19(16-8-3,17-9-4)18-10-5/h13H,6-12H2,1-5H3

InChI Key

FNVLANCFUDHVBO-UHFFFAOYSA-N

SMILES

CCOC(CC[Si](OCC)(OCC)OCC)OCC

Canonical SMILES

CCOC(CC[Si](OCC)(OCC)OCC)OCC

Other CAS No.

15184-27-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key triethoxysilanes, emphasizing functional group differences and their implications:

Compound Name Functional Group Molecular Weight (g/mol) Applications Key Properties
(3,3-Diethoxypropyl)triethoxysilane Diethoxypropyl 266* Polymer synthesis, coatings Moderate hydrolysis rate, ether linkages enable pH-responsive behavior
(3-Aminopropyl)triethoxysilane (APTES) Amino (–NH₂) 221.37 Biomedical surfaces, composites High reactivity with silanol groups; forms stable amine-functionalized layers
(3-Mercaptopropyl)triethoxysilane Mercapto (–SH) 238.42 Adhesives, rubber composites Thiol reactivity enhances adhesion to metals; improves mechanical properties
3-(Glycidoxypropyl)triethoxysilane Epoxy 278.42 Crosslinking agent, protective coatings Epoxy ring enables thermal stability and covalent bonding
(3-Chloropropyl)triethoxysilane Chloro (–Cl) 240.82 Intermediate in organic synthesis Halogen substituent facilitates nucleophilic substitution reactions

*Calculated molecular weight based on formula C₁₁H₂₆O₅Si.

Reactivity and Hydrolysis Behavior

  • APTES: Rapid hydrolysis under mild conditions due to the amino group’s nucleophilicity, forming stable siloxane bonds with hydroxylated surfaces (e.g., silica, glass) .
  • Epoxy variant : Hydrolysis is pH-dependent; the epoxy ring remains intact under neutral conditions but opens in acidic/basic environments, enabling tailored crosslinking .

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